Cas no 864975-23-5 (methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate)

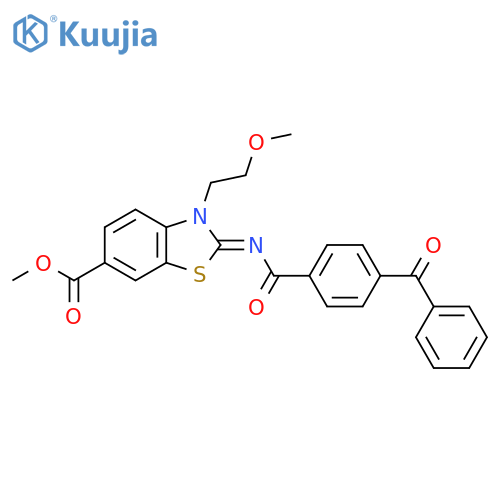

864975-23-5 structure

商品名:methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

- (Z)-methyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- 864975-23-5

- methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

- methyl 2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate

- F1359-0288

- AKOS024605529

-

- インチ: 1S/C26H22N2O5S/c1-32-15-14-28-21-13-12-20(25(31)33-2)16-22(21)34-26(28)27-24(30)19-10-8-18(9-11-19)23(29)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3/b27-26-

- InChIKey: JLFKLSGNGMMFHL-RQZHXJHFSA-N

- ほほえんだ: S1/C(=N\C(C2C=CC(C(C3C=CC=CC=3)=O)=CC=2)=O)/N(CCOC)C2C=CC(C(=O)OC)=CC1=2

計算された属性

- せいみつぶんしりょう: 474.12494298g/mol

- どういたいしつりょう: 474.12494298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 773

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1359-0288-2mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-50mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-40mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-10μmol |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-100mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-1mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-4mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-15mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-3mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1359-0288-20mg |

methyl (2Z)-2-[(4-benzoylbenzoyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate |

864975-23-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

864975-23-5 (methyl (2Z)-2-(4-benzoylbenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量